ethyl (5E)-5-(4-chlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, a chlorophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of 4-chlorobenzaldehyde with ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it may interact with cellular receptors to trigger signaling cascades that lead to its biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-CHLOROPHENYLACETATE: Similar in structure but lacks the pyrrole ring.
Cetirizine Related Compounds: Share the chlorophenyl group but differ in the rest of the structure.
Uniqueness
ETHYL (5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of a pyrrole ring, chlorophenyl group, and ethyl ester, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14ClNO3 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
ethyl (5E)-5-[(4-chlorophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO3/c1-3-20-15(19)13-9(2)17-12(14(13)18)8-10-4-6-11(16)7-5-10/h4-8,18H,3H2,1-2H3/b12-8+ |
InChI Key |
YJXWYMQVJTVWDT-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)Cl)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)Cl)N=C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.